molecular formula C7H11NO3 B139361 (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid CAS No. 140386-94-3

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid

Cat. No. B139361
CAS RN: 140386-94-3
M. Wt: 157.17 g/mol
InChI Key: JLLHYSHCVKOWSD-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as 3-Carboxy-1-methylpyrrolidin-2-one, is a cyclic amino acid commonly used in the field of medicinal chemistry. It is a chiral molecule that exists in two enantiomeric forms, with only the (1S,3R) form being biologically active. This amino acid is known for its ability to mimic the structure of natural amino acids, making it a useful tool in drug design and development.

Mechanism of Action

The mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that breaks down incretin hormones, which play a key role in regulating blood glucose levels. By inhibiting DPP-IV, (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can increase the levels of incretin hormones in the body, leading to improved glucose regulation.
Biochemical and Physiological Effects:
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid in lab experiments is its ability to mimic the structure of natural amino acids. This makes it a useful tool in drug design and development, as it can be used to create peptidomimetics that target specific proteins or enzymes in the body. However, one limitation of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid. One area of research is the development of new peptidomimetics for the treatment of diseases such as diabetes and cancer. Another area of research is the study of the anti-inflammatory effects of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in other areas of medicine.

Synthesis Methods

The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate, followed by acid hydrolysis to yield the desired product. Another method involves the reaction of L-proline with phosgene, followed by treatment with ammonia to yield the desired product.

Scientific Research Applications

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been extensively studied for its potential use in drug design and development. It has been shown to be a useful tool in the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides. Peptidomimetics have a wide range of applications in the field of drug design, as they can be used to target specific proteins or enzymes in the body.

properties

IUPAC Name

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLHYSHCVKOWSD-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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